Diamminetetrachloroplatinum
Overview
Description
Diamminetetrachloroplatinum is a platinum-based compound with potential antitumor properties. It is characterized by a platinum center coordinated by two ammine (NH3) ligands and four chloride (Cl) ligands. The compound has been the subject of various studies due to its structural similarities with other platinum compounds and its potential applications in cancer treatment.
Synthesis Analysis
The synthesis of diamminetetrachloroplatinum-related compounds often involves the reaction of platinum salts with specific ligands. For instance, the synthesis of cis-diammine tetraplatinum squarate, a structural analogue of platinum blues, is achieved through the reaction of the cis-dichlorodiammine hydrolysis product with squaric acid, resulting in green crystals indicative of a tetranuclear chain bridged by squaric ligands . Similarly, cis-1,4-Diaminocyclohexanetetrachloroplatinum(IV), another antitumor agent, is synthesized using cis-1,4-diaminocyclohexane as a novel carrier ligand, leading to a complex with a slightly distorted octahedral coordination .
Molecular Structure Analysis
The molecular structure of diamminetetrachloroplatinum and its analogues has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of cis-diammineplatinum α-pyrrolidone violet reveals a nonstoichiometric tetranuclear compound with a triclinic crystal system and a chain of four platinum atoms linked by bridging pyrrolidone ligands . Another study on cis-diamminebis{9-[(2-hydroxyethoxy)methyl]guanine}platinum(II) chloride dihydrate shows the Pt atom cis-coordinated by two ammine ligands and an N atom from each of two ligands, with a geometry that slightly deviates from square-planarity .
Chemical Reactions Analysis
The reactivity of diamminetetrachloroplatinum compounds with nucleotides and nucleosides has been a subject of interest. For instance, cis-diammineplatinum(II) forms stable complexes with inosine and its derivatives, with coordination occurring at specific nitrogen atoms of the base . These interactions are characterized using techniques like Raman spectrophotometry and 1H NMR spectroscopy, providing insights into the binding mechanisms and potential biological implications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamminetetrachloroplatinum compounds are closely related to their molecular structure and bonding. Vibrational spectroscopy studies, such as the one conducted on cis-diamminetetrachloroplatinum, provide detailed information on the vibrational frequencies and force constants of the molecule, which are essential for understanding the compound's behavior in different environments . The electronic structure and vibrational spectra of cis-diammine(orotato)platinum(II), a potential cisplatin analogue, have also been investigated using density functional theory and experimental methods, revealing the nature of platinum-ligand bonding and the stability of the complex .
Scientific Research Applications
Molecular Mechanisms and Cellular Interactions
Molecular Mechanisms of Cisplatin Cisplatin, also known as cis-diamminedichloroplatinum(II), is recognized for its ability to crosslink with DNA's purine bases, interfering with DNA repair mechanisms, causing DNA damage, and subsequently inducing apoptosis in cancer cells. It operates through multiple mechanisms, with the most prominent involving DNA lesions, DNA damage response activation, and mitochondrial apoptosis induction. However, the development of chemoresistance often leads to therapeutic failure, prompting extensive research into overcoming this issue (Dasari & Tchounwou, 2014). (Galluzzi et al., 2012).
Cisplatin Resistance and Systems Biology Resistance to cisplatin is a significant barrier in cancer therapy. A systems biology approach has been utilized to unravel the complex circuitries underpinning cisplatin resistance, aiming to develop rational approaches to tackle this clinically relevant problem. High-content and high-throughput screening technologies have accelerated the discovery of pathways that may be targeted to prevent or reverse cisplatin resistance (Galluzzi et al., 2014).
Nanotechnology in Drug Delivery
Ultrasmall Iron Oxide Nanoparticles for Drug Delivery Ultrasmall iron oxide nanoparticles have been explored as nanotransporters of cis-diamminetetrachloroplatinum (IV), a cisplatin prodrug, in cellular models. These nanoconjugates have shown potential in overcoming drug resistance, with their cellular uptake and drug delivery capabilities being significantly higher compared to cisplatin. The quantitative analytical tools developed provide crucial information for characterizing nanoplatforms, especially to overcome drug resistance (Turiel-Fernández et al., 2021).
Nanotechnology-Based Drug Delivery Systems Recent progress in nanotechnology-based drug delivery systems has shown promise in addressing the limitations of cisplatin, such as poor aqueous solubility, drug resistance, and toxicity. These innovative delivery systems encapsulate cisplatin in various nanocarriers, potentially enhancing its therapeutic efficacy and reducing side effects. The advancements in nano-delivery systems are critical for the future of cisplatin-based chemotherapy (Farooq et al., 2019).
Safety And Hazards
Future Directions
The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .
properties
IUPAC Name |
azane;platinum(4+);tetrachloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOYUZKIANPPG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937639 | |
Record name | Platinum(4+) chloride--ammonia (1/4/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diamminetetrachloroplatinum | |
CAS RN |
16893-06-4, 16893-05-3, 16949-90-9 | |
Record name | trans-Diamminetetrachloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16893-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Diamminetetrachloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16893-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamminetetrachloroplatinum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamminetetrachloroplatinum(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(4+) chloride--ammonia (1/4/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diamminetetrachloroplatinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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